molecular formula C18H14BrNO2 B577824 Benzyl (4-bromonaphthalen-1-yl)carbamate CAS No. 1215206-51-1

Benzyl (4-bromonaphthalen-1-yl)carbamate

Cat. No.: B577824
CAS No.: 1215206-51-1
M. Wt: 356.219
InChI Key: YTEZGWHQCCNKET-UHFFFAOYSA-N
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Description

Benzyl (4-bromonaphthalen-1-yl)carbamate is an organic compound with the molecular formula C18H14BrNO2 and a molecular weight of 356.21 . It belongs to the family of boron-containing compounds and is also known as Boronophenylalanine (BPA).


Synthesis Analysis

This compound can be synthesized by reacting bromonaphthalene with benzyl isocyanate in the presence of a base such as potassium carbonate. The product is purified using column chromatography, and its identity is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further connected to a 4-bromonaphthalen-1-yl group . The InChI code for this compound is 1S/C18H14BrNO2/c19-16-10-11-17 (15-9-5-4-8-14 (15)16)20-18 (21)22-12-13-6-2-1-3-7-13/h1-11H,12H2, (H,20,21) .


Chemical Reactions Analysis

As a carbamate derivative, this compound can participate in various chemical reactions. For instance, it can be used as a reagent for the nucleophilic introduction of an amino-protected group .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 456.9±38.0 °C and a predicted density of 1.484±0.06 g/cm3 . It has a predicted pKa value of 13.35±0.43 . The compound should be stored at 2-8°C for optimal stability .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing compounds structurally related to Benzyl (4-bromonaphthalen-1-yl)carbamate, focusing on their synthesis, characterization, and potential applications. For instance, studies on the synthesis of dihydropyrimidine derivatives and methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives demonstrate advanced techniques in organic synthesis utilizing catalytic processes and solvent-free conditions for efficiency and sustainability (Sherekar, Kakade, & Padole, 2021); (Ghashang, 2014).

Biological Evaluation

Compounds related to this compound have been evaluated for their biological activities, such as antimicrobial properties and enzyme inhibition. For example, sulfonamide-based carbamates have shown selective inhibition of certain enzymes, indicating potential therapeutic applications (Magar et al., 2021).

Spectroscopic Studies and Molecular Analysis

Vibrational spectroscopic studies and molecular analysis of related compounds provide insights into their electronic properties, contributing to the understanding of their reactivity and potential applications in materials science (Rao, Prasad, Sri, & Veeraiah, 2016).

Catalysis and Chemical Transformations

Research into the catalytic applications of related compounds, such as in the intramolecular hydrofunctionalization of allenes, showcases the role of this compound derivatives in facilitating complex chemical transformations, which are crucial in the synthesis of heterocyclic compounds and pharmaceuticals (Zhang et al., 2006).

Mechanism of Action

Target of Action

Benzyl (4-bromonaphthalen-1-yl)carbamate, also known as 1-(Cbz-Amino)-4-bromonaphthalene, is a compound that primarily targets amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms .

Mode of Action

The compound interacts with its targets through a process known as carbamate protection . This process involves the reaction of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid and requires some base . This results in the formation of a less reactive carbamate group .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving amines . The formation of the carbamate group can alter the reactivity of the amine, potentially affecting its participation in various biochemical reactions . The downstream effects of this can vary widely depending on the specific amine and its role in the organism’s biochemistry .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and stability . For instance, the compound’s relatively high molecular weight (356.22 g/mol ) could potentially impact its absorption and distribution .

Result of Action

The primary result of the action of this compound is the protection of amines . By forming a carbamate group, the compound reduces the reactivity of the amine . This can have various molecular and cellular effects, depending on the specific amine and its role in the organism’s biochemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of its environment . Additionally, factors such as temperature and the presence of other chemicals can also impact the compound’s action .

Properties

IUPAC Name

benzyl N-(4-bromonaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-16-10-11-17(15-9-5-4-8-14(15)16)20-18(21)22-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEZGWHQCCNKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681984
Record name Benzyl (4-bromonaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-51-1
Record name Benzyl (4-bromonaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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